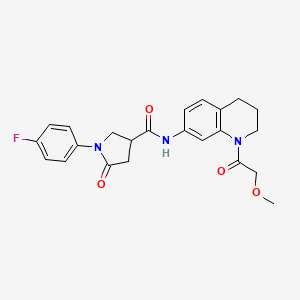
1-(4-fluorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-fluorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is C19H21FN2O4 with a molecular weight of 392.45 g/mol. Its structure features a pyrrolidine core substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the same class, particularly against multidrug-resistant Gram-positive bacteria and fungi. For instance:
- In vitro Studies : Research demonstrated that derivatives of 5-oxopyrrolidine compounds exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida auris . The structure-activity relationship (SAR) indicated that modifications on the phenyl ring could enhance efficacy against resistant strains.
- Mechanism of Action : The proposed mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity, which are critical for pathogen survival .
Anticancer Activity
The anticancer potential of the compound has also been explored:
- Cell Line Studies : In vitro assays using A549 human lung cancer cells showed promising results, indicating that the compound could induce apoptosis and inhibit cell proliferation .
- Comparative Efficacy : When compared to other known anticancer agents, this compound exhibited a unique mechanism that may involve targeting specific signaling pathways associated with cancer cell survival .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antimicrobial Resistance : A study focusing on novel pyrrolidine derivatives reported their effectiveness against resistant strains of Klebsiella pneumoniae and Acinetobacter baumannii, suggesting that modifications similar to those in our compound could yield effective therapeutic agents .
- Anticancer Mechanisms : Another investigation into quinoline derivatives revealed their ability to modulate apoptotic pathways in cancer cells, which aligns with findings for our compound regarding its potential to induce cell death in tumor cells .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4/c1-31-14-22(29)26-10-2-3-15-4-7-18(12-20(15)26)25-23(30)16-11-21(28)27(13-16)19-8-5-17(24)6-9-19/h4-9,12,16H,2-3,10-11,13-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLSMYWPVNBMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














